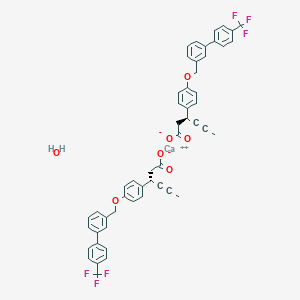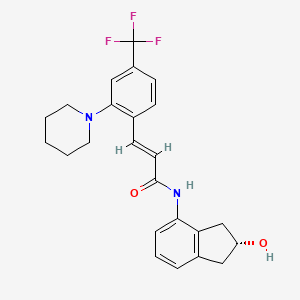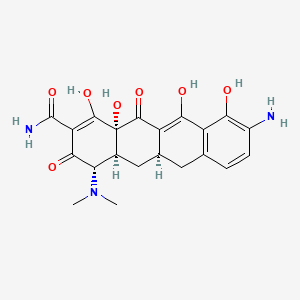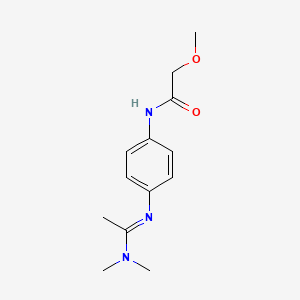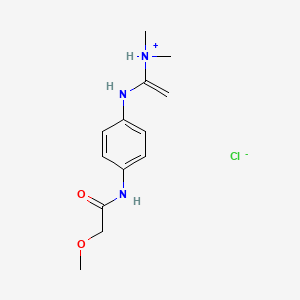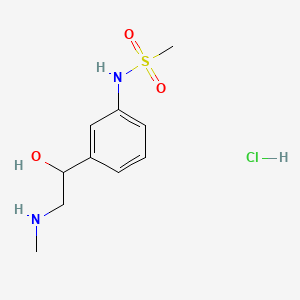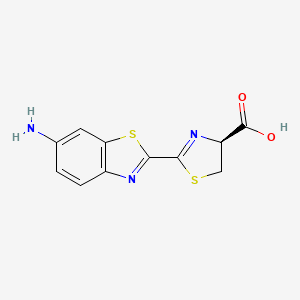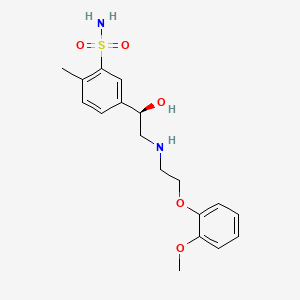
(-)-Amosulalol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amosulalol, (-)-, is an adrenergic agent.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Quantitative Analysis :
- Gwak et al. (2005) developed a method for determining amosulalol in human plasma using solid-phase extraction and high-performance liquid chromatography, which was successfully used in a pharmacokinetic study in humans (Gwak et al., 2005).
Effects on Myocardial Energy Metabolism :
- Hayase et al. (1993) found that amosulalol, particularly at specific doses, reduced myocardial energy depletion and alteration of carbohydrate metabolism induced by ischemia in dogs, suggesting potential protective effects on the heart during ischemic conditions (Hayase et al., 1993).
Electrophysiological Effects :
- Fujioka and Suzuki (1985) investigated the effects of amosulalol on electrical responses of smooth muscle cells in various guinea-pig vascular tissues, finding that it blocks α1- and β-adrenoceptors and has a weaker effect on α2-adrenoceptors (Fujioka & Suzuki, 1985).
Kinetic Studies :
- Nakashima et al. (1984) conducted kinetic studies on amosulalol, finding it well absorbed with little effect from first-pass metabolism. These results are crucial for understanding its pharmacokinetics in human subjects (Nakashima et al., 1984).
Chemical Characteristics and Derivatives :
- Takenaka et al. (1984) explored the potency of amosulalol and its isomers as alpha 1-adrenoceptor antagonists, contributing to our understanding of its chemical properties and potential for the development of new derivatives (Takenaka et al., 1984).
Autonomic and Antihypertensive Activity :
- Honda et al. (1985) studied the autonomic and antihypertensive activities of amosulalol in rats, providing insights into its mechanism of action in reducing blood pressure and other cardiovascular effects (Honda et al., 1985).
Effects on Non-Insulin Dependent Diabetics :
- Inoue et al. (1992) assessed the impact of amosulalol on blood pressure, glucose, and lipid metabolism in hypertensive patients with non-insulin dependent diabetes, demonstrating its efficacy and metabolic neutrality in this patient group (Inoue et al., 1992).
Optical Isomer Studies :
- Honda et al. (1986) compared the antagonist potencies of amosulalol's stereoisomers, contributing to the understanding of how its different isomeric forms interact with various adrenoceptors (Honda et al., 1986).
Propiedades
Número CAS |
94666-15-6 |
|---|---|
Nombre del producto |
(-)-Amosulalol |
Fórmula molecular |
C18H24N2O5S |
Peso molecular |
380.46 |
Nombre IUPAC |
Benzenesulfonamide, 5-((1R)-1-hydroxy-2-((2-(2-methoxyphenoxy)ethyl)amino)ethyl)-2-methyl- |
InChI |
1S/C18H24N2O5S/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23)/t15-/m0/s1 |
Clave InChI |
LVEXHFZHOIWIIP-HNNXBMFYSA-N |
SMILES |
Cc1ccc(cc1S(=O)(=O)N)[C@H](CNCCOc2ccccc2OC)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
(-)-Amosulalol; Amosulalol, (-)-; Amosulalol, (R)-; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



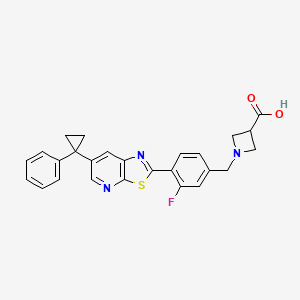
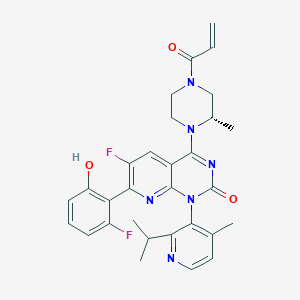
![4-(2-[(5-Fluoro-6-Methoxypyridin-3-Yl)amino]-5-{(1r)-1-[4-(Methylsulfonyl)piperazin-1-Yl]ethyl}pyridin-3-Yl)-6-Methyl-1,3,5-Triazin-2-Amine](/img/structure/B605409.png)
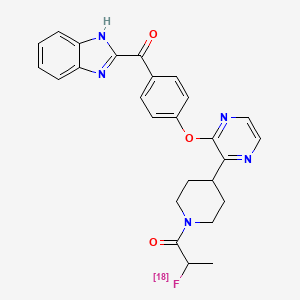

![(S)-3-(4-((4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid](/img/structure/B605415.png)
